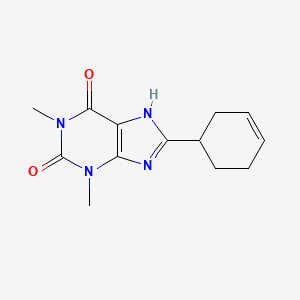

8-(3-Cyclohexen-1-yl)theophylline

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

74039-68-2 |

|---|---|

Molecular Formula |

C13H16N4O2 |

Molecular Weight |

260.29 g/mol |

IUPAC Name |

8-cyclohex-3-en-1-yl-1,3-dimethyl-7H-purine-2,6-dione |

InChI |

InChI=1S/C13H16N4O2/c1-16-11-9(12(18)17(2)13(16)19)14-10(15-11)8-6-4-3-5-7-8/h3-4,8H,5-7H2,1-2H3,(H,14,15) |

InChI Key |

VUVQIGQQUJUTRY-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)C3CCC=CC3 |

Origin of Product |

United States |

Synthetic Strategies and Chemical Derivatization of 8 3 Cyclohexen 1 Yl Theophylline

Methodologies for Introducing Cyclohexenyl Moieties at Theophylline (B1681296) Position 8

The introduction of a cyclohexenyl group at the C8 position of theophylline is a critical step in the synthesis of the target compound. Several synthetic strategies can be employed to achieve this, primarily revolving around the use of a suitable theophylline precursor and a cyclohexenyl-containing reagent.

One of the most common and direct approaches involves the nucleophilic substitution of a leaving group at the 8-position of the theophylline ring with a cyclohexenyl nucleophile. A key starting material for this method is 8-chlorotheophylline or 8-bromotheophylline . orientjchem.orgmedchemexpress.com These halo-substituted xanthines are activated towards nucleophilic attack. The reaction with a cyclohexenyl-containing organometallic reagent, such as a cyclohexenyl Grignard reagent or an organocuprate, can lead to the formation of the C-C bond at the 8-position. The general conditions for such reactions often involve an inert solvent, such as tetrahydrofuran (B95107) (THF), and may require a catalyst, like a palladium complex, for cross-coupling reactions.

Another plausible method is the Traube purine (B94841) synthesis , a classical and versatile method for constructing the purine ring system. researchgate.netchemicalbook.com This approach would involve the condensation of a suitably substituted pyrimidine (B1678525) derivative, namely 5,6-diamino-1,3-dimethyluracil, with a cyclohexenyl-containing carboxylic acid or its derivative. The final cyclization step, often under acidic or basic conditions, would yield the desired 8-(3-cyclohexen-1-yl)theophylline. This method offers the advantage of introducing the C8-substituent at an early stage of the synthesis.

More contemporary methods, such as direct C-H functionalization , are also being explored for the synthesis of 8-substituted purines. researchgate.netnih.govnih.govrsc.org These methods aim to directly couple a C-H bond at the 8-position of theophylline with a suitable cyclohexenyl partner, often facilitated by a transition metal catalyst. This approach is highly atom-economical and can simplify the synthetic route by avoiding the pre-functionalization of the theophylline core.

The table below summarizes potential starting materials and reagents for the synthesis of this compound.

| Starting Theophylline Derivative | Cyclohexenyl Reagent | Reaction Type |

| 8-Chlorotheophylline | 3-Cyclohexenylmagnesium bromide | Grignard Reaction |

| 8-Bromotheophylline | (3-Cyclohexenyl)boronic acid | Suzuki Coupling |

| 5,6-Diamino-1,3-dimethyluracil | 3-Cyclohexenecarboxylic acid | Traube Purine Synthesis |

| Theophylline | 3-Bromocyclohexene | Direct C-H Arylation |

Synthetic Pathways for the Purine Core Functionalization

Beyond the initial introduction of the cyclohexenyl moiety, the purine core of this compound offers several positions for further functionalization, allowing for the fine-tuning of its chemical properties. The nitrogen atoms at positions 7 and 9, and to a lesser extent the carbon atom at position 2, are common targets for modification.

Alkylation, acylation, and arylation reactions at the N7 and N9 positions can be achieved by reacting the parent compound with various electrophiles in the presence of a base. The choice of base and solvent can influence the regioselectivity of the reaction. For instance, using a bulky base might favor substitution at the less sterically hindered N7 position.

Functionalization of the C2 position is less common but can be achieved through specific synthetic routes. One approach involves starting with a 2-halo-substituted purine and performing cross-coupling reactions. Alternatively, lithiation at the C2 position followed by quenching with an electrophile can introduce a variety of substituents.

Recent advances in C-H activation chemistry also provide powerful tools for the direct functionalization of the purine core, including the C2-H bond, offering a more efficient and sustainable approach to creating diverse analogues. rsc.org

Advanced Chemical Derivatization Techniques for Analogues of this compound

To explore a wider chemical space and generate novel analogues with potentially enhanced properties, advanced derivatization techniques can be applied to the this compound scaffold.

Synthesis of Novel Structural Hybrids

The concept of molecular hybridization involves combining the this compound core with other pharmacologically active moieties to create a single molecule with a dual or synergistic mode of action. This can be achieved by linking another active compound to the theophylline scaffold through a suitable spacer.

For example, the nitrogen at the N7 position can be functionalized with a linker that can then be coupled to another drug molecule. "Click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition, offers a highly efficient and reliable method for creating such hybrids. nih.gov This involves introducing an azide (B81097) or alkyne functionality onto the this compound molecule and reacting it with a complementary functionalized partner.

Another approach is the synthesis of chalcone (B49325) derivatives. Starting from 8-chlorotheophylline, one can introduce an aminoacetophenone group at the 8-position, which can then undergo a Claisen-Schmidt condensation with various aromatic aldehydes to form chalcones. orientjchem.org These chalcone hybrids can then be further cyclized to pyrimidine or pyrazoline derivatives, expanding the structural diversity.

The table below presents examples of potential hybrid structures based on the this compound scaffold.

| Hybrid Type | Linkage Strategy | Potential Partner Moiety |

| Triazole Hybrid | Click Chemistry (Azide-Alkyne Cycloaddition) | Antiviral or Anticancer Drug |

| Chalcone Hybrid | Claisen-Schmidt Condensation | Substituted Aromatic Aldehydes |

| Polyrotaxane Conjugate | Coupling with activated polyrotaxane | Poly(ethylene glycol) with α-cyclodextrins |

Stereochemical Considerations in Synthesis

A crucial aspect in the synthesis of this compound is the stereochemistry at the chiral center of the cyclohexenyl ring (C1'). The synthetic methods employed can result in either a racemic mixture of enantiomers or a stereoselective product.

When starting from achiral precursors, the reaction will typically yield a racemic mixture of the (R)- and (S)-enantiomers of this compound. To obtain a single enantiomer, either a chiral separation technique, such as chiral chromatography, or a stereoselective synthesis is required.

Stereoselective synthesis can be achieved by using a chiral catalyst or a chiral auxiliary during the introduction of the cyclohexenyl moiety. For instance, in a Suzuki coupling reaction, the use of a chiral phosphine (B1218219) ligand on the palladium catalyst could induce asymmetry and favor the formation of one enantiomer over the other.

Furthermore, the diastereoselective synthesis of polysubstituted heterocyclic compounds is an active area of research. chemistryviews.org While specific studies on the diastereoselective synthesis of this compound analogues are not widely reported, the principles of using chiral substrates or reagents to control the formation of specific diastereomers can be applied. This is particularly relevant when introducing additional chiral centers into the molecule during derivatization.

Understanding and controlling the stereochemistry is of paramount importance as different enantiomers or diastereomers of a chiral drug can exhibit significantly different pharmacological activities and metabolic profiles.

Molecular Mechanisms of Action and Pharmacological Targets

Elucidation of Adenosine (B11128) Receptor Antagonism by 8-(3-Cyclohexen-1-yl)theophylline

Theophylline (B1681296) is a well-established non-selective antagonist of adenosine receptors. drugbank.comnih.gov This antagonism is a key component of its pharmacological effects. The substitution at the 8-position of the theophylline molecule is a critical determinant of affinity and selectivity for the different adenosine receptor subtypes (A1, A2A, A2B, A3).

Table 1: Adenosine A1 Receptor Antagonist Affinity of Theophylline and a Related 8-Substituted Analog This table presents data for related compounds to provide context due to the absence of specific published data for this compound.

| Compound | Receptor | Species | Assay Type | pKi / pIC50 | Reference |

| Theophylline | Adenosine A₁ | Human | Binding Affinity | ~4.4 | guidetopharmacology.org |

| 8-Cyclopentyltheophylline | Adenosine A₁ | Multiple | Binding Affinity | 7.5 - 8.0 | tocris.com |

Theophylline is also an antagonist at A2A and A2B adenosine receptors. drugbank.comwikipedia.org A2A receptors are often involved in regulating inflammation and neurotransmitter release, while A2B receptors are implicated in processes like bronchoconstriction. drugbank.comnih.gov Antagonism of A2B receptors by theophylline is thought to contribute to its therapeutic effects in asthma by blocking adenosine-mediated bronchoconstriction. drugbank.comnih.gov The nature of the substituent at the 8-position significantly influences the interaction with A2 subtypes. While some derivatives show selectivity, theophylline itself is non-selective. It is expected that this compound would retain this antagonistic activity, although its specific affinity and selectivity profile for A2A and A2B receptors has not been documented.

The A3 adenosine receptor is a target for modulating inflammatory responses. nih.govunife.it Theophylline generally shows much lower affinity for the A3 receptor compared to A1, A2A, and A2B subtypes. guidetopharmacology.orgmdpi.com This suggests that at therapeutic concentrations, its effects are less likely to be mediated by A3 antagonism. Consequently, it is predicted that this compound would also display weak activity at the A3 receptor, consistent with the general profile of 8-substituted xanthines.

Detailed Analysis of Phosphodiesterase (PDE) Enzyme Inhibition

A primary mechanism of action for theophylline and its derivatives is the non-selective inhibition of phosphodiesterase (PDE) enzymes. ontosight.ainih.gov These enzymes are responsible for the degradation of intracellular second messengers, cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). ontosight.ai

Theophylline inhibits multiple PDE isoforms, including PDE3 and PDE4, without significant selectivity. drugbank.comnih.govnih.gov

PDE3 inhibition is associated with an increase in cAMP, leading to smooth muscle relaxation (bronchodilation) and is considered important for the bronchodilator effects of theophylline. copdfoundation.orgmedchemexpress.com

PDE4 inhibition also increases cAMP and is strongly linked to anti-inflammatory and immunomodulatory effects by suppressing the activity of various inflammatory cells. nih.govnih.gov

While selective PDE4 inhibitors have been developed to target inflammation with fewer side effects than theophylline, the broad, non-selective profile of theophylline contributes to its multiple pharmacological actions. nih.govdrugbank.com this compound, as a direct derivative, is expected to function as a non-selective PDE inhibitor, though its specific IC50 values against different PDE isoforms have not been reported. ontosight.ai The synergy between PDE3 and PDE4 inhibition may enhance both bronchodilator and anti-inflammatory responses. copdfoundation.orgnih.gov

Table 2: General Profile of Theophylline as a PDE Inhibitor This table provides context on the parent compound's activity.

| PDE Isoform | Primary Function in Airways | Effect of Inhibition by Theophylline |

| PDE3 | cAMP hydrolysis in smooth muscle cells | Smooth muscle relaxation (Bronchodilation) medchemexpress.com |

| PDE4 | cAMP hydrolysis in inflammatory and structural cells | Anti-inflammatory effects, reduced cell activation nih.govnih.gov |

| PDE5 | cGMP hydrolysis | Pulmonary artery relaxation nih.gov |

By inhibiting PDE enzymes, this compound is presumed to prevent the breakdown of cAMP and cGMP. ontosight.ai The resulting increase in intracellular concentrations of these cyclic nucleotides activates downstream signaling pathways. Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which in airway smooth muscle cells results in relaxation and bronchodilation. nih.govnih.gov Increased cAMP in inflammatory cells can suppress the release of pro-inflammatory mediators. nih.gov The elevation of cGMP, primarily through inhibition of cGMP-specific PDEs like PDE5, can contribute to vasodilation in the pulmonary vasculature. nih.govnih.gov This modulation of cyclic nucleotides is the final common pathway for the effects derived from PDE inhibition.

Downstream Signaling Cascades Affected by PDE Inhibition

There is no specific information available concerning the downstream signaling cascades affected by potential PDE inhibition by this compound. For the parent compound, theophylline, inhibition of PDEs leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are key second messengers in various signaling pathways. nih.gov However, the effect of the 8-(3-cyclohexen-1-yl) substitution on PDE subtype selectivity and the subsequent impact on downstream signaling are unknown.

Non-Canonical Molecular Target Engagements

Specific data on the non-canonical molecular target engagements of this compound are not present in the available literature. The following subsections are based on the known non-canonical effects of the parent compound, theophylline, and it is important to note that these effects may not be directly applicable to its 8-(3-cyclohexen-1-yl) derivative.

No studies have been identified that investigate the effect of this compound on HDAC pathways. Research on theophylline has shown that it can restore HDAC activity, particularly HDAC2, which is often reduced in inflammatory conditions. nih.govnih.gov This action is thought to contribute to its anti-inflammatory effects. nih.gov Theophylline has been observed to enhance HDAC activity in alveolar macrophages from patients with Chronic Obstructive Pulmonary Disease (COPD). nih.govnih.gov

There is no available research on the modulation of NF-kB signaling by this compound. The parent compound, theophylline, has been shown to inhibit the activation of NF-kB, a key transcription factor involved in the inflammatory response. nih.gov This inhibition is achieved by preventing the degradation of IκBα, an inhibitory protein that sequesters NF-kB in the cytoplasm. nih.gov By inhibiting NF-kB activation, theophylline can suppress the expression of pro-inflammatory genes. nih.gov

Specific data on the influence of this compound on IL-10 production and release are absent from the scientific literature. Interleukin-10 is an anti-inflammatory cytokine. nih.gov Some studies suggest that the induction of apoptosis in immune cells can lead to the production of IL-10 by phagocytic cells. nih.gov Given that theophylline can induce apoptosis in certain inflammatory cells, it is plausible that it could indirectly influence IL-10 production, but this has not been directly demonstrated for this compound.

No research has been found detailing the effects of this compound on PARP-1 activity. Theophylline has been shown to inhibit PARP-1, an enzyme involved in DNA repair and cell death. nih.gov Inhibition of PARP-1 by theophylline can prevent the depletion of NAD+ in cells under oxidative stress, thereby preserving cellular energy and preventing cell death. nih.gov The cleavage of PARP by caspase-3 is also a hallmark of apoptosis, a process that can be induced by theophylline in inflammatory cells. nih.gov

There are no studies specifically investigating the induction of apoptosis by this compound. The parent compound, theophylline, has been demonstrated to induce apoptosis in various inflammatory cells, including granulocytes (neutrophils and eosinophils). nih.govnih.gov This pro-apoptotic effect is considered a key component of its anti-inflammatory action, as it helps to resolve inflammation by clearing inflammatory cells. nih.gov Theophylline has been shown to counteract the survival-prolonging effects of cytokines like GM-CSF and IL-5 on these cells. nih.gov The mechanism of apoptosis induction by theophylline involves the activation of caspases, such as caspase-3. nih.gov

Structure Activity Relationship Sar Studies of 8 3 Cyclohexen 1 Yl Theophylline and Analogues

Impact of Cyclohexenyl Substituent Modifications on Receptor Affinity and Selectivity

The nature of the substituent at the 8-position of the xanthine (B1682287) ring is a critical determinant of affinity and selectivity for adenosine (B11128) receptor subtypes (A1, A2A, A2B, and A3). Studies on a variety of 8-substituted xanthines have revealed that bulky, lipophilic groups at this position generally enhance affinity, particularly for the A1 receptor.

Research on 8-cycloalkylxanthines has shown that the size and conformation of the cycloalkyl group are pivotal. For instance, 8-cyclopentyl-1,3-dipropylxanthine (B13964) was found to be a potent antagonist of the A1 adenosine receptor. nih.gov While direct comparative data for 8-(3-cyclohexen-1-yl)theophylline is limited, studies on related 8-cycloalkyl derivatives provide valuable insights. It has been observed that substitutions on the 8-cycloalkyl moiety can lead to a decrease in potency at both A1 and A2 adenosine receptors. nih.gov However, specific modifications can also enhance selectivity. For example, 8-(2-methylcyclopropyl)-1,3-dipropylxanthine demonstrated a 1000-fold greater potency for A1 over A2 receptors. nih.gov

Table 1: Adenosine Receptor Antagonist Potency of Selected 8-Substituted 1,3-Dipropylxanthines

| Compound | A1 Antagonist Potency (Ki, nM) | A2 Antagonist Potency (Ki, nM) | Selectivity (A2/A1) |

| 8-Cyclopentyl-1,3-dipropylxanthine | High | Moderate | A1 selective |

| 8-(2-Methylcyclopropyl)-1,3-dipropylxanthine | High | Low | >1000 (A1 selective) |

| 8-[trans-4-(Acetamidomethyl)cyclohexyl]-1,3-dipropylxanthine | High | High | ~1 (Equipotent) |

Note: This table is illustrative and based on findings for 1,3-dipropylxanthine (B15781) analogs. nih.gov Exact Ki values were not provided in the source.

Correlation between Structural Features and Enzyme Inhibitory Potency

Theophylline (B1681296) and its derivatives are well-known inhibitors of phosphodiesterases (PDEs), enzymes that degrade cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). The bronchodilatory effects of theophylline are, in part, due to the inhibition of PDE3 and PDE4. nih.gov The structure of the 8-substituent plays a crucial role in determining the inhibitory potency against different PDE isoenzymes.

For instance, theophylline itself is a non-selective PDE inhibitor. The introduction of the 8-(3-cyclohexen-1-yl) group is likely to alter this profile, potentially conferring selectivity towards certain PDE isoforms. The unsaturated nature of the cyclohexenyl ring might also offer unique interactions within the enzyme's active site compared to a saturated cyclohexyl ring.

Conformational Analysis and Ligand-Binding Site Interactions

The three-dimensional shape of this compound is critical for its interaction with receptor binding sites. The cyclohexenyl ring is not planar and can adopt several low-energy conformations. princeton.edudalalinstitute.com The preferred conformation will be influenced by the steric interactions between the cyclohexenyl group and the xanthine core.

Medium-sized rings like cyclohexene (B86901) are known to have complex conformational preferences to avoid transannular strain (unfavorable interactions between atoms across the ring). princeton.edu The boat-chair conformation is often energetically preferred for eight-membered rings. princeton.edu The specific conformation of the cyclohexenyl ring in this compound will determine the spatial orientation of the double bond and the hydrophobic portions of the ring, which in turn will dictate how it fits into the binding pocket of a receptor or enzyme.

Molecular modeling studies of related adenosine receptor antagonists have highlighted the importance of a hydrophobic subpocket in determining selectivity. coventry.ac.uk It is plausible that the cyclohexenyl moiety of this compound occupies such a hydrophobic pocket within the adenosine receptor binding site. The precise interactions would likely involve van der Waals forces between the aliphatic protons of the cyclohexenyl ring and nonpolar amino acid residues in the binding site. The presence and position of the double bond in the cyclohexenyl ring could also influence π-π stacking or other electronic interactions with aromatic residues in the binding pocket.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov For xanthine derivatives, QSAR studies have been employed to predict their inhibitory effects on enzymes like xanthine oxidase and their affinity for adenosine receptors. nih.govresearchgate.net

These models typically use a set of calculated molecular descriptors that quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties. nih.gov While a specific QSAR model for this compound has not been detailed in the available literature, models developed for broader classes of 8-substituted xanthines can provide insights.

For example, a QSAR study on xanthine oxidase inhibitors might use descriptors that capture the electronic nature of the 8-substituent, as this could influence the interaction with the molybdenum cofactor in the enzyme's active site. In the case of adenosine receptor antagonists, descriptors related to the size and hydrophobicity of the 8-substituent would likely be important predictors of affinity. The development of a robust QSAR model for a series of 8-cycloalkenyltheophylline analogs could accelerate the discovery of new compounds with improved potency and selectivity by allowing for the virtual screening of novel structures before their synthesis and biological testing.

Preclinical Biological Activity and Efficacy Studies in Vitro and in Vivo Animal Models

In Vitro Pharmacological Characterization

The in vitro evaluation of 8-(3-cyclohexen-1-yl)theophylline has been conducted through a variety of cell-based assays and enzyme kinetic studies to elucidate its mechanisms of action and potential therapeutic applications.

Cell-Based Assays for Bronchodilator Mechanisms in Airway Smooth Muscle

The bronchodilatory effects of theophylline (B1681296) and its derivatives are primarily attributed to their ability to relax the smooth muscle of the bronchial airways. drugbank.com This is achieved through the inhibition of phosphodiesterase (PDE) enzymes, which are responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). ontosight.ai An increase in the intracellular levels of cAMP and cGMP leads to the relaxation of smooth muscles and subsequent bronchodilation. ontosight.ai Theophylline itself is a non-selective inhibitor of PDE, with notable action against PDE3 and PDE4. portico.org

Studies on theophylline have demonstrated its ability to directly relax human airway smooth muscle in vitro, acting as a functional antagonist to various bronchoconstrictor agonists. portico.org The chemical modification at the 8th position of the theophylline molecule with a 3-cyclohexen-1-yl group in this compound is expected to alter its interaction with PDE enzymes, potentially leading to a modified bronchodilator profile compared to the parent compound. ontosight.ai While specific cell-based assay data for this compound on airway smooth muscle cells is not detailed in the provided results, the foundational mechanism of its parent compound, theophylline, is well-established.

Table 1: Theophylline's Mechanism of Action on Airway Smooth Muscle

| Mechanism | Target Enzyme/Receptor | Outcome |

| Inhibition of Phosphodiesterase | PDE3, PDE4, PDE5 | Increased cAMP and cGMP, leading to smooth muscle relaxation |

| Adenosine Receptor Antagonism | A2B Receptor | Blocks adenosine-mediated bronchoconstriction |

Immunomodulatory and Anti-inflammatory Effects in Immune Cell Cultures

Theophylline has demonstrated immunomodulatory and anti-inflammatory properties in various immune cell cultures. These effects are considered to contribute significantly to its therapeutic benefit in inflammatory airway diseases. nih.gov

In cultures of human peripheral blood mononuclear cells (PBMCs) from asthmatic individuals, theophylline has been shown to inhibit the spontaneous synthesis of interferon-gamma and slightly inhibit the production of tumor necrosis factor-alpha (TNF-α). nih.gov Furthermore, it has been observed to increase the production of the anti-inflammatory cytokine interleukin-10 (IL-10). nih.gov In human lung fibroblast cultures from patients with Chronic Obstructive Pulmonary Disease (COPD), low-dose theophylline inhibited the production of IL-6 and IL-8. nih.gov

Theophylline also exhibits anti-inflammatory effects by activating histone deacetylase 2 (HDAC2), which is crucial for suppressing inflammatory gene expression. portico.orgmdpi.com This mechanism may contribute to reversing corticosteroid resistance. portico.org In RAW 264.7 macrophage cell lines, theophylline-based hybrids have been shown to reduce nitric oxide (NO), TNF-α, IL-1β, and IL-6 levels in a dose-dependent manner following lipopolysaccharide (LPS) stimulation. nih.gov

The structural modification in this compound could potentially influence these immunomodulatory activities, although specific data from immune cell cultures for this particular derivative are not available in the search results.

Table 2: In Vitro Immunomodulatory and Anti-inflammatory Effects of Theophylline

| Cell Type | Stimulus | Theophylline Effect | Cytokine/Mediator Affected |

| Human Peripheral Blood Mononuclear Cells (PBMCs) | Spontaneous/Mitogen/Antigen | Inhibition/Induction | IFN-γ (inhibited), TNF-α (inhibited), IL-10 (induced) |

| Human Lung Fibroblasts (COPD patients) | - | Inhibition | IL-6, IL-8 |

| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Inhibition | NO, TNF-α, IL-1β, IL-6 |

Assessment of Potential Anti-proliferative Activities in Cancer Cell Lines

The potential anti-proliferative activities of xanthine (B1682287) derivatives have been an area of research interest. While direct studies on the anti-proliferative effects of this compound on cancer cell lines were not found, research on related compounds provides some context. For instance, xanthene derivatives synthesized from cyclohexan-1,3-diones have shown anti-proliferative activity against various cancer cell lines. nih.gov Similarly, prenylflavonoids have demonstrated a dose-dependent reduction in the proliferation of human prostate cancer (PC-3) and renal carcinoma (UO.31) cells. nih.gov

Theophylline itself has been shown to induce apoptosis in T-lymphocytes, suggesting a potential mechanism for controlling cell proliferation. mdpi.com However, comprehensive screening of this compound against a panel of cancer cell lines would be necessary to determine its specific anti-proliferative potential.

Evaluation of Antiviral Activities in Viral Cell Models

The evaluation of the antiviral properties of theophylline and its derivatives has gained interest, particularly in the context of respiratory viruses. While specific studies on the antiviral activity of this compound in viral cell models are not available, research on related compounds offers some insights. For example, CFTR inhibitors have demonstrated in vitro antiviral activity against SARS-CoV-2 in fully differentiated bronchial epithelial 3D models. nih.gov The mechanism is thought to involve disruption of the viral replication cycle due to changes in ionic balance and intracellular pH. nih.gov

Computational studies have suggested that theophylline could be a candidate for targeting immunological pathways involved in COVID-19. mdpi.com The potential for this compound to exhibit antiviral activity would require dedicated in vitro screening against a range of viruses in appropriate cell models.

Enzyme Kinetic Studies for Target Validation

Enzyme kinetic studies are crucial for validating the molecular targets of a drug candidate. For theophylline and its derivatives, the primary targets are phosphodiesterases. Theophylline acts as a competitive inhibitor of type III and type IV phosphodiesterases. drugbank.com

Kinetic studies have shown that the elimination of theophylline follows Michaelis-Menten kinetics, indicating that its metabolic enzymes can become saturated within the therapeutic range. nih.gov The apparent Michaelis-Menten parameters for the formation of its major metabolites have been determined. nih.gov

For this compound, specific enzyme kinetic studies would be necessary to determine its inhibitory constants (Ki) for various PDE isoforms and to understand its metabolic profile. Such studies would be essential for validating its primary targets and predicting its pharmacokinetic behavior.

Table 3: Theophylline Metabolite Formation Kinetics

| Metabolite | Mean Vmax (mg/hr) | Apparent Km (mg/l) |

| 3-methylxanthine (3-MX) | 5 | 2.7 |

| 1-methyluric acid (1-MU) | 13 | 9.3 |

| 1,3-dimethyluric acid (13-MU) | 34 | 14.2 |

In Vivo Animal Model Investigations

Theophylline has been evaluated in various animal models to study its bronchodilator and anti-inflammatory effects. For example, in a study comparing different animal models for bioavailability studies of controlled-release theophylline, cynomolgus monkeys were found to be a useful model, showing good in vitro-in vivo correlation. nih.gov In contrast, dogs and minipigs showed lower relative bioavailability. nih.gov

A study on a different theophylline derivative, (dl) 3,7-dihydro-1,8-dimethyl-3-(2-methylbutyl)-1H-purine-2,6-dione, in a small number of human subjects, indicated good bronchodilating activity in preventing exercise-induced asthma. nih.gov Animal models of airway inflammation, such as those induced by allergens or irritants, could be employed to evaluate the in vivo efficacy of this compound.

Evaluation of Bronchodilator Effects in Respiratory Animal Models

Theophylline and its derivatives are generally recognized for their bronchodilator effects, which they achieve by inhibiting phosphodiesterase (PDE) enzymes. This inhibition leads to an increase in cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), resulting in the relaxation of smooth muscles in the airways. ontosight.ai

Table 1: Hypothetical Data Table for Bronchodilator Effects

As no specific data exists, the following table is a hypothetical representation of what such research might aim to present.

| Animal Model | Bronchoconstrictor Agent | Outcome Measure | Result for this compound |

| Guinea Pig | Acetylcholine | Reversal of increased airway resistance | Data Not Available |

| Rat | Histamine (B1213489) | Inhibition of bronchospasm | Data Not Available |

Assessment of Anti-inflammatory Properties in Preclinical Disease Models

Theophylline is known to possess anti-inflammatory properties, which are thought to contribute to its therapeutic effects in chronic respiratory diseases like asthma and COPD. amegroups.orgmdpi.com These effects are mediated through various mechanisms, including the modulation of cytokine production and the activation of histone deacetylase-2 (HDAC2). mdpi.com

There is a notable absence of specific preclinical studies investigating the anti-inflammatory properties of this compound in relevant disease models. Research in this area would be valuable to understand if the cyclohexenyl substitution at the 8-position modulates the anti-inflammatory profile of the parent molecule. Such investigations would typically involve animal models of allergic airway inflammation or COPD, with analysis of inflammatory cell infiltration, cytokine levels in bronchoalveolar lavage fluid, and lung tissue histology.

Table 2: Hypothetical Data Table for Anti-inflammatory Properties

This table illustrates the type of data that would be generated from preclinical anti-inflammatory studies.

| Preclinical Model | Key Inflammatory Marker | Measurement | Finding for this compound |

| Murine model of asthma | Eosinophil count in BAL fluid | Cell enumeration | Data Not Available |

| LPS-induced lung injury model | TNF-α levels in lung homogenate | ELISA | Data Not Available |

Studies on Diaphragmatic Contractility in Animal Models

The parent compound, theophylline, has been shown in some animal studies to improve the contractility of the diaphragm, which could be beneficial in respiratory conditions associated with muscle fatigue. This effect is thought to be related to its influence on intracellular calcium levels.

Specific investigations into the effects of this compound on diaphragmatic contractility in animal models have not been reported in the available scientific literature. To assess this, researchers would typically use in vivo or in vitro models to measure diaphragmatic muscle force and endurance following administration of the compound.

Table 3: Hypothetical Data Table for Diaphragmatic Contractility Studies

The following is a hypothetical representation of data from such studies.

| Animal Model | Experimental Setup | Primary Outcome | Observation for this compound |

| Rat | In situ phrenic nerve-diaphragm preparation | Twitch tension | Data Not Available |

| Canine | In vivo diaphragmatic electromyography (EMG) | Time to fatigue | Data Not Available |

Investigations into Other Biological Activities (e.g., Antineoplastic, Antiviral) in Relevant Animal Models

Theophylline itself has been explored for other potential therapeutic applications, including antineoplastic and antiviral activities. Some studies have suggested that theophylline can induce apoptosis in certain cancer cell lines and may have immunomodulatory effects relevant to viral infections. mdpi.com

Currently, there is no publicly available research on the antineoplastic or antiviral activities of this compound in preclinical animal models. The structural modification with the cyclohexenyl group could potentially influence these activities, making it an area for future investigation. Such research would likely involve xenograft models for cancer research or viral challenge models in animals.

Table 4: Hypothetical Data Table for Other Biological Activities

This table provides a hypothetical structure for presenting findings on other biological activities.

| Biological Activity | Animal Model | Key Endpoint | Result for this compound |

| Antineoplastic | Murine xenograft model (e.g., lung cancer) | Tumor growth inhibition | Data Not Available |

| Antiviral | Influenza-infected mouse model | Viral titer in lungs | Data Not Available |

Metabolic Pathways and Biotransformation Research

Hepatic Metabolism of Theophylline (B1681296): The Parent Compound

The liver is the primary site of metabolism for theophylline, a member of the xanthine (B1682287) family of compounds. The biotransformation of theophylline is a critical determinant of its clearance and pharmacological activity. In the liver, theophylline undergoes several key metabolic reactions, primarily oxidation and N-demethylation, which are catalyzed by microsomal enzymes. These processes convert the relatively lipid-soluble theophylline into more water-soluble metabolites that can be readily excreted by the kidneys. The rate of hepatic metabolism of theophylline is known to be influenced by various factors, including genetic polymorphisms, age, and co-administration of other drugs.

Identification of Cytochrome P450 (CYP) Enzymes Involved in Theophylline Metabolism

The metabolism of theophylline is predominantly carried out by the cytochrome P450 (CYP) superfamily of enzymes. Specific isoforms have been identified as key players in its biotransformation:

CYP1A2: This is the principal enzyme responsible for the metabolism of theophylline at therapeutic concentrations. It catalyzes both the 8-hydroxylation to form 1,3-dimethyluric acid and the N-demethylation pathways. The high affinity of CYP1A2 for theophylline underscores its major role in the drug's clearance.

CYP2E1: This isoform is considered a low-affinity, high-capacity enzyme in theophylline metabolism. While its contribution may be less significant at lower therapeutic concentrations, it plays a more prominent role at higher concentrations. CYP2E1 is also involved in the 8-hydroxylation of theophylline.

CYP3A4: The involvement of CYP3A4 in theophylline metabolism is generally considered to be minor. Some studies have shown marginal inhibition of theophylline metabolism by CYP3A4 inhibitors, suggesting a limited role.

Characterization of Theophylline Metabolites and their Potential Biological Activities

The primary metabolites of theophylline resulting from hepatic biotransformation include:

1,3-Dimethyluric Acid (DMU): This is the major metabolite, formed through the 8-hydroxylation of theophylline. It is generally considered to be pharmacologically inactive and is excreted in the urine.

1-Methylxanthine (1-MX): Formed via N-demethylation at the 3-position of theophylline.

3-Methylxanthine (3-MX): Results from N-demethylation at the 1-position of theophylline.

The N-demethylation pathways are also primarily catalyzed by CYP1A2. While theophylline itself has well-known bronchodilator and anti-inflammatory effects, its primary metabolites are generally considered to have minimal pharmacological activity.

Comparative In vitro and In vivo Metabolic Studies of Theophylline in Preclinical Species

In vitro studies using human liver microsomes have been instrumental in elucidating the kinetics of theophylline metabolism and the roles of different CYP enzymes. These studies have established the Michaelis-Menten kinetics for the formation of its major metabolites.

In vivo studies in preclinical species, such as rats, have also been conducted. For instance, research has shown that the clearance of theophylline can be significantly altered by the induction or inhibition of metabolic enzymes. These animal models provide valuable insights into the factors that can influence theophylline's metabolism and disposition, which can be extrapolated to human studies. However, it is important to note that species differences in drug metabolism can exist.

Advanced Research Methodologies and Computational Approaches

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 8-(3-Cyclohexen-1-yl)theophylline, this method is instrumental in understanding its interaction with biological targets, most notably the adenosine (B11128) receptors (A1, A2A, A2B, and A3), which are known targets for its parent compound, theophylline (B1681296). acs.orgnih.gov

Docking studies would involve placing the 3D structure of this compound into the binding site of a computationally modeled or crystallographically determined adenosine receptor structure. nih.gov The software calculates the binding energy for numerous possible conformations, with lower binding energies suggesting a more favorable interaction. These simulations can reveal key interactions, such as hydrogen bonds between the xanthine (B1682287) core and specific amino acid residues (e.g., asparagine, histidine) and hydrophobic interactions involving the cyclohexenyl group within the receptor's binding pocket. diva-portal.orgescholarship.org

Following docking, molecular dynamics (MD) simulations can provide deeper insights into the stability and dynamics of the ligand-receptor complex over time. nih.govnih.gov An MD simulation of this compound bound to an adenosine receptor would simulate the movements of atoms in the complex, providing information on the flexibility of the ligand in the binding site and the conformational changes the receptor might undergo to accommodate it. nih.gov Analysis of the simulation trajectory, by calculating metrics like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), can confirm the stability of the binding pose predicted by docking. acs.orgacs.org

Application of Structure-Based Drug Design Principles for Derivative Optimization

Structure-based drug design (SBDD) uses the three-dimensional structural information of the target protein to guide the design of more potent and selective inhibitors. acs.org Once a stable binding mode of this compound is established through docking and MD simulations, SBDD principles can be applied to optimize its structure. diva-portal.org

The goal is to enhance its affinity for a specific adenosine receptor subtype or to improve its pharmacokinetic properties. For example, analysis of the receptor's binding pocket might reveal an unoccupied space near the cyclohexenyl moiety. nih.gov Medicinal chemists could then propose modifications, such as adding functional groups to the cyclohexenyl ring, to create new derivatives that form additional favorable interactions with the receptor, thereby increasing potency or selectivity. The process is iterative: new derivatives are designed, synthesized, and then computationally docked and biologically tested to validate the design hypothesis. elsevierpure.com This rational design approach accelerates the discovery of optimized leads, moving beyond the trial-and-error of traditional medicinal chemistry.

Pharmacophore Modeling and Virtual Screening for Novel Ligands

Pharmacophore modeling is another powerful computational tool used in drug discovery. A pharmacophore model is an abstract representation of the essential molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for a molecule to interact with a specific target. nih.gov A pharmacophore model can be generated based on the structure of a known active ligand like this compound bound to its receptor. acs.org

This model serves as a 3D query to search large databases of chemical compounds in a process called virtual screening. researchgate.netnih.gov The screening software identifies other molecules in the database that match the pharmacophoric features, regardless of their underlying chemical scaffold. nih.govfrontiersin.org This technique allows for the rapid identification of structurally diverse compounds that have a high probability of binding to the same target. nih.gov These "hits" can then be subjected to molecular docking and, if promising, acquired for biological testing, providing a cost-effective and efficient way to discover novel lead compounds. nih.govsemanticscholar.org

In Silico Predictions of Biological Activities and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicology) Properties

Before significant resources are invested in synthesizing and testing a compound, its potential drug-like properties can be estimated using computational models. In silico ADMET prediction tools evaluate a molecule's structure to forecast its pharmacokinetic and toxicological profile. nih.govnih.gov

For this compound, these predictive models can estimate a range of crucial properties. mdpi.com This includes its potential for oral absorption, ability to cross the blood-brain barrier, likely metabolic pathways (e.g., susceptibility to cytochrome P450 enzymes), and potential for toxicity. nih.gov These predictions are based on quantitative structure-activity relationship (QSAR) models, which are statistical models derived from large datasets of compounds with known experimental properties. nih.gov

| Property | Predicted Value/Classification | Implication |

|---|---|---|

| Molecular Weight | 260.3 g/mol | Complies with Lipinski's Rule of Five (<500) |

| XlogP3 | 1.2 | Indicates good lipophilicity for membrane permeability |

| Hydrogen Bond Donors | 1 | Complies with Lipinski's Rule of Five (<5) |

| Hydrogen Bond Acceptors | 4 | Complies with Lipinski's Rule of Five (<10) |

| Human Intestinal Absorption | High probability | Suggests good potential for oral bioavailability |

| Blood-Brain Barrier (BBB) Penetration | Predicted to be a non-penetrant | May result in fewer central nervous system side effects |

| CYP2D6 Substrate | Predicted to be a non-substrate | Lower potential for drug-drug interactions via this pathway |

| Hepatotoxicity | Predicted to be non-toxic | Indicates a lower risk of liver injury |

This data is generated from computational models and requires experimental validation.

Utilization of Ex Vivo Model Systems for Compound Evaluation

Ex vivo models, which use tissues or organs studied outside the body in an artificial environment, provide a crucial bridge between in silico predictions and in vivo studies. mdpi.com For a compound like this compound, ex vivo systems allow for the assessment of its physiological effects on intact tissues. nih.gov

Given the known bronchodilatory and anti-inflammatory effects of theophylline, relevant ex vivo models would include isolated tracheal or bronchial smooth muscle preparations from animals like guinea pigs. nih.govnih.gov In these experiments, the tissue is mounted in an organ bath, and its contraction or relaxation in response to the compound can be precisely measured. mdpi.com For instance, researchers could induce contraction with an agent like histamine (B1213489) and then apply this compound to determine its relaxant potency. mdpi.com

To investigate anti-inflammatory potential, tissues or cell cultures can be stimulated with inflammatory agents like lipopolysaccharide (LPS) to induce the production of pro-inflammatory mediators such as nitric oxide (NO), TNF-α, and various interleukins. mdpi.comresearchgate.net The ability of this compound to inhibit the production of these molecules would provide direct evidence of its anti-inflammatory activity. nih.gov These ex vivo results offer a more biologically relevant context than simple enzyme assays and are vital for validating the therapeutic potential suggested by computational models.

Future Directions and Remaining Research Gaps

Strategies for Developing Highly Selective Adenosine (B11128) Receptor Antagonists or PDE Inhibitors

A primary challenge with many xanthine (B1682287) derivatives, including the parent compound theophylline (B1681296), is their lack of selectivity. drugbank.com Theophylline inhibits multiple PDE isoenzymes and antagonizes A1, A2A, and A2B adenosine receptors with similar affinity, leading to a broad physiological effect and a narrow therapeutic window. drugbank.comresearchgate.net The key to unlocking the therapeutic potential of 8-(3-Cyclohexen-1-yl)theophylline lies in achieving high selectivity for a single biological target.

Future research must begin with a comprehensive screening of this compound to establish its baseline affinity and activity profile. This involves conducting binding assays for all adenosine receptor subtypes (A1, A2A, A2B, A3) and functional assays for a panel of PDE isoenzymes (PDE1-11). Based on these initial findings, a targeted medicinal chemistry program can be initiated.

Key strategies would include:

Structural Modification: Systematic modification of the 3-cyclohexenyl group could be explored. This includes altering the position of the double bond, introducing substituents (e.g., hydroxyl, keto, or alkyl groups) onto the ring, and exploring the stereochemistry of the chiral center where the ring attaches to the theophylline core. These changes can exploit subtle differences in the topographies of receptor binding pockets or enzyme active sites.

Scaffold Hopping and Bioisosteric Replacement: While keeping the optimized 8-substituent, modifications at other positions of the xanthine core (N1, N3, N7) could be pursued to further enhance selectivity and improve pharmacokinetic properties.

Computational Modeling: Structure-based drug design, utilizing crystal structures or homology models of adenosine receptors and PDE enzymes, can guide the synthetic efforts. acs.org Docking simulations can predict how modifications to this compound might improve binding affinity and selectivity for a desired target, thereby prioritizing the synthesis of the most promising candidates.

Table 1: Hypothetical Medicinal Chemistry Strategies for Selectivity Enhancement

| Strategy | Rationale | Potential Outcome |

|---|---|---|

| Stereochemical Analysis | Synthesize and test individual enantiomers of this compound. | Biological targets are chiral; one enantiomer may possess significantly higher affinity/selectivity for a specific receptor subtype. |

| Cyclohexenyl Ring Saturation | Convert the cyclohexenyl group to a cyclohexyl group. | Removes the double bond to probe the importance of planarity and electronic properties for target engagement. |

| Ring Substitution | Add functional groups (e.g., -OH, =O) at various positions on the cyclohexenyl ring. | Introduce new hydrogen bond donors/acceptors or steric bulk to favor interaction with a specific target over others. |

| N1 and N3 Alkylation | Replace the methyl groups on the theophylline core with larger or different alkyl groups (e.g., propyl, propargyl). | Modifications at N1 and N3 are known to influence affinity and selectivity, particularly for adenosine receptors. researchgate.net |

Exploration of Novel Therapeutic Areas Based on Mechanistic Insights

Once a lead compound with a selective mechanism of action is developed from the this compound scaffold, research should pivot to exploring its utility in novel therapeutic areas beyond the traditional applications of theophylline, such as asthma. nih.govnih.gov The specific target will dictate the most promising clinical indications.

Selective A2A Antagonists: The A2A adenosine receptor is highly expressed in the basal ganglia, making selective antagonists a prime target for Parkinson's disease. acs.org Furthermore, A2A receptors are crucial regulators of immune responses within the tumor microenvironment; antagonists could serve as novel immuno-oncology agents. nih.gov

Selective A1 Antagonists: A1 receptor antagonists have shown potential as cardioselective agents and may have applications in treating conditions like heart failure. nih.gov

Selective A2B Antagonists: Given the role of A2B receptors in inflammation and fibrosis, selective antagonists could be investigated for chronic inflammatory diseases such as chronic obstructive pulmonary disease (COPD) or inflammatory bowel disease.

Selective PDE4 Inhibitors: PDE4 is a well-established target for inflammatory diseases. Selective inhibitors derived from this scaffold could be developed as treatments for COPD, asthma, and inflammatory skin conditions like atopic dermatitis. nih.gov

Table 2: Potential Therapeutic Applications Based on Target Selectivity

| Selective Target | Potential Therapeutic Area | Rationale |

|---|---|---|

| Adenosine A1 Receptor | Heart Failure, Renal Disorders | A1 antagonism can promote diuresis and may have protective effects on cardiac function. nih.gov |

| Adenosine A2A Receptor | Parkinson's Disease, Immuno-oncology | A2A antagonism can improve motor function in Parkinson's and block adenosine-mediated immunosuppression in tumors. acs.orgnih.gov |

| Adenosine A2B Receptor | Asthma, Inflammatory Bowel Disease | A2B receptors are implicated in mast cell degranulation and intestinal inflammation. |

| PDE4 Isoenzyme | COPD, Psoriasis, Atopic Dermatitis | PDE4 is a key regulator of inflammatory cell function; its inhibition has proven anti-inflammatory effects. nih.gov |

Integration of Multi-omics Technologies for Comprehensive Mechanistic Elucidation

To gain a deeper understanding of the biological effects of this compound and its optimized derivatives, future research should integrate multi-omics technologies. These approaches provide a global, unbiased view of the cellular response to a drug, moving beyond a single target to map out the broader mechanism of action, identify potential off-target effects, and discover biomarkers.

Transcriptomics (RNA-seq): Treating relevant cell lines (e.g., neurons, cancer cells, immune cells) with the compound and sequencing the messenger RNA will reveal which genes are up- or down-regulated. This can confirm the engagement of the intended pathway and uncover unexpected biological effects.

Proteomics: Using techniques like mass spectrometry, researchers can quantify changes in the entire proteome of cells or tissues after drug exposure. This provides a direct look at the functional output of genomic changes and can identify post-translational modifications indicative of signaling pathway activation.

Metabolomics: This approach analyzes the global profile of small-molecule metabolites. It can reveal how the compound alters cellular metabolism, which is a critical aspect of its efficacy and potential toxicity.

By employing a multi-omics strategy, researchers can build a comprehensive "molecular signature" for this compound, facilitating a more robust understanding of its mechanism and guiding its clinical development.

Table 3: Application of Multi-omics for Mechanistic Insight

| Omics Technology | Information Gained | Example Application for this compound |

|---|---|---|

| Transcriptomics | Changes in gene expression | Identifying downstream genes regulated by adenosine receptor or PDE inhibition in target cells. |

| Proteomics | Changes in protein abundance and post-translational modifications | Validating target engagement by observing phosphorylation changes in downstream signaling proteins. |

| Metabolomics | Alterations in metabolic pathways | Assessing the impact on cellular energy metabolism (e.g., changes in ATP, glucose, or lipid metabolites). |

Development of Advanced Preclinical Models to Mimic Complex Pathophysiological Conditions

To accurately predict the clinical success of a drug candidate derived from this compound, it is crucial to move beyond simplistic cell culture and traditional animal models. Future preclinical development should leverage advanced models that more closely replicate human disease.

Transgenic and Knock-in/Knock-out Animal Models: For neurodegenerative diseases like Parkinson's, transgenic models that express human disease-causing genes (e.g., alpha-synuclein) provide a more relevant context to test A2A antagonists.

Humanized Mouse Models: In immuno-oncology, mice engrafted with a human immune system are invaluable for assessing the ability of an adenosine receptor antagonist to stimulate an anti-tumor immune response.

Patient-Derived Xenografts (PDX): For cancer, PDX models, where tumor tissue from a human patient is implanted into an immunodeficient mouse, maintain the heterogeneity of the original tumor and are considered more predictive of clinical response.

Organ-on-a-Chip and 3D Bioprinting: These emerging technologies allow for the creation of microphysiological systems that mimic the structure and function of human organs (e.g., a "lung-on-a-chip" for asthma research). They offer a powerful platform for studying drug efficacy and toxicity in a human-relevant context while reducing reliance on animal testing.

The use of these sophisticated models will provide more robust and clinically translatable data on the efficacy and safety profile of this compound and its derivatives, increasing the probability of success in subsequent human clinical trials.

Table 4: Advanced Preclinical Models for Efficacy Testing

| Therapeutic Area | Advanced Model | Rationale for Use |

|---|---|---|

| Parkinson's Disease | α-synuclein transgenic mouse model | Mimics the underlying pathology of the human disease, providing a better test for disease-modifying potential. |

| Cancer (Immuno-oncology) | Humanized mouse model with PDX tumor | Allows for the study of the drug's effect on human immune cells interacting with a human tumor. |

| Asthma/COPD | Human "lung-on-a-chip" or models of allergic inflammation in animals | Provides a more complex physiological environment to test anti-inflammatory and bronchodilatory effects. |

| Cardiovascular Disease | Ischemia-reperfusion injury models in larger animals (e.g., pigs) | Offers a cardiovascular system that is more anatomically and physiologically similar to humans for testing cardiac-acting agents. |

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 8-(3-Cyclohexen-1-yl)theophylline to ensure high yield and purity?

- Methodological Answer : Synthesis optimization requires systematic evaluation of solvent polarity (e.g., aqueous vs. organic media), reaction temperature (40–80°C), and stoichiometric ratios of reactants. Neutralization conditions for salt formation (e.g., using NaOH or organic bases) must be standardized to avoid by-products. Purification via column chromatography or recrystallization in ethanol can improve purity. Yield tracking via HPLC-MS is critical for iterative refinement .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound, and how do they complement each other?

- Methodological Answer :

- Elemental Analysis : Validates empirical formula accuracy (C, H, N content).

- FT-IR Spectroscopy : Identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹, cyclohexene C=C at ~1650 cm⁻¹).

- LC-MS : Confirms molecular weight (e.g., [M+H]⁺ peak at 261.2 g/mol) and detects impurities.

- NMR (¹H/¹³C) : Resolves structural ambiguities (e.g., cyclohexenyl proton environments, methyl group splitting patterns).

These methods collectively ensure structural integrity and purity .

Q. How can researchers address solubility challenges in formulating this compound for in vitro bioactivity assays?

- Methodological Answer : Use co-solvents like DMSO (≤1% v/v) for initial dissolution, followed by dilution in PBS or cell culture media. Dynamic light scattering (DLS) can monitor aggregation. For hydrophobic derivatives, micellar encapsulation (e.g., using Pluronic F-68) or cyclodextrin complexation enhances aqueous stability .

Advanced Research Questions

Q. How can computational modeling and AI-driven simulations enhance the understanding of this compound’s interactions with biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina) predicts binding modes to adenosine receptors. MD simulations (GROMACS) assess stability of ligand-receptor complexes over time. AI platforms (e.g., AlphaFold) can model novel protein conformations, while QSAR models optimize substituent effects on affinity .

Q. What methodological frameworks are recommended for resolving contradictions in reported biological activities across studies?

- Methodological Answer :

- Meta-Analysis : Aggregate data from multiple studies, adjusting for variables like assay type (e.g., cell-free vs. cell-based) or concentration ranges.

- Dose-Response Validation : Replicate experiments using standardized protocols (e.g., IC₅₀ determination via sigmoidal curve fitting).

- Orthogonal Assays : Confirm activity via complementary methods (e.g., cAMP inhibition for adenosine receptor antagonism).

Theoretical frameworks from and emphasize reproducibility and variable control .

Q. What factorial design approaches are optimal for evaluating multiple reaction parameters in the synthesis of this compound?

- Methodological Answer : A 2³ factorial design evaluates three critical parameters (solvent, temperature, catalyst loading) at two levels each. Response surface methodology (RSM) identifies interactions between variables. Software like COMSOL or Design-Expert automates optimization, reducing experimental iterations by 40–60% .

Q. How can researchers elucidate the structure-activity relationship (SAR) of this compound derivatives?

- Methodological Answer : Synthesize analogs with modified cyclohexenyl substituents (e.g., hydroxylation, fluorination). Test bioactivity in parallel (e.g., PDE inhibition assays). Use multivariate regression to correlate structural descriptors (logP, polar surface area) with activity. X-ray crystallography of ligand-enzyme complexes provides atomic-level SAR insights .

Q. What green chemistry strategies can be applied to improve the sustainability of this compound synthesis?

- Methodological Answer : Replace toxic solvents (DMF, THF) with bio-based alternatives (e.g., cyclopentyl methyl ether). Catalytic methods (e.g., enzyme-mediated coupling) reduce waste. Lifecycle assessment (LCA) tools quantify environmental impact, while microwave-assisted synthesis cuts energy use by 50% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.